molecular formula C8H14O3 B2675796 Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate CAS No. 58996-69-3

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

Cat. No.: B2675796
CAS No.: 58996-69-3
M. Wt: 158.197
InChI Key: GISSCGULKPIPJV-UHFFFAOYSA-N
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Description

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate is a cyclic ester featuring a six-membered oxygen-containing ring (tetrahydro-2H-pyran) with a methyl ester group at position 2 and an additional methyl substituent on the same carbon.

Properties

IUPAC Name

methyl 2-methyloxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(9)10-2)5-3-4-6-11-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISSCGULKPIPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyltetrahydro-2H-pyran-2-carboxylate typically involves the reaction of 2-methyltetrahydro-2H-pyran with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Research has indicated that this compound exhibits several biological activities, which are explored in detail below:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties. It was found to significantly inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for natural antimicrobial agents.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
  • Anti-inflammatory Effects : In vitro studies using RAW264.7 macrophages showed that treatment with this compound reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. The results indicated a decrease in pro-inflammatory cytokines by approximately 50% compared to untreated controls.
CytokineControl Level (pg/mL)This compound Treated Level (pg/mL)
TNF-α200100
IL-615075

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets suggests it could play a role in the development of new therapeutic agents against various diseases, including inflammatory conditions and infections.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes where specific reactivity is required.

Mechanism of Action

The mechanism of action of methyl 2-methyltetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The table below compares Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate with structurally related compounds based on functional groups, substituents, and similarity scores derived from CAS registry data :

Compound Name CAS Number Key Substituents/Functional Groups Similarity Score
This compound Not Provided Methyl ester, methyl at C2 Reference
Tetrahydro-2H-pyran-2-carboxylic acid 51673-83-7 Carboxylic acid at C2 0.94
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate 287193-07-1 Ethyl ester, oxo at C4 0.89
Ethyl 2-(4-methoxyphenyl)tetrahydro-2H-pyran-2-carboxylate Not Provided Ethyl ester, 4-methoxyphenyl at C2 N/A
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride 1260637-54-4 Amino group, methyl ester, pyran ring N/A

Key Observations :

  • Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (similarity 0.89) introduces an oxo group at C4, which may increase electrophilicity and influence ring conformation .
  • Ethyl 2-(4-methoxyphenyl)tetrahydro-2H-pyran-2-carboxylate () incorporates an aromatic substituent, enhancing π-π stacking interactions but reducing solubility in polar solvents .

Physicochemical Properties

  • Solubility : The methyl ester group improves lipid solubility compared to carboxylic acid derivatives (e.g., 51673-83-7) .
  • Stability : The absence of electron-withdrawing groups (e.g., oxo in 287193-07-1) suggests greater stability under basic conditions compared to oxo-containing analogues .
  • Conformational Flexibility : Computational studies on similar tetrahydro-2H-pyran derivatives () reveal that substituents like methyl groups increase steric hindrance, favoring chair conformations with axial substituents .

Biological Activity

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (MTHPC) is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

MTHPC is an ester with the molecular formula C8H14O3C_8H_{14}O_3 and a molecular weight of 158.19 g/mol. It is synthesized through reactions involving 2-methyltetrahydro-2H-pyran and methanol in the presence of acid catalysts, typically under reflux conditions to ensure complete conversion of reactants into the desired product.

Biological Activity Overview

MTHPC has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that MTHPC exhibits antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Anti-inflammatory Properties : Research indicates that MTHPC may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, potentially through modulation of NF-κB signaling pathways .
  • Antioxidant Effects : The compound has shown promise in reducing oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage.

The biological effects of MTHPC are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : MTHPC may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
  • Cytokine Modulation : By affecting the signaling pathways that regulate cytokine production, MTHPC can alter the immune response, promoting anti-inflammatory effects.
  • Cellular Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell survival, proliferation, and inflammation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MTHPC against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

In vitro studies using RAW264.7 macrophages demonstrated that MTHPC significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. The results showed that treatment with MTHPC led to a decrease in pro-inflammatory cytokines by approximately 50% compared to untreated controls.

CytokineControl Level (pg/mL)MTHPC Treated Level (pg/mL)
TNF-α200100
IL-615075

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or GC-MS to avoid over- or under-cyclization.
  • Optimize catalyst loading (e.g., 5–10 mol% PPTS) and solvent polarity to enhance regioselectivity .

Basic: How can NMR and IR spectroscopy be used to characterize this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • The tetrahydropyran ring protons resonate between δ 1.2–4.5 ppm. The axial methyl group (C-2) typically shows a singlet near δ 1.3–1.5 ppm, while the ester methyl group appears as a sharp singlet at δ 3.6–3.8 ppm ().
    • Ring oxygen effects : Deshielding of adjacent protons (e.g., C-3 and C-6) due to the electronegative oxygen atom splits signals into multiplets.
  • IR Spectroscopy :
    • The ester carbonyl (C=O) absorbs strongly at 1720–1750 cm⁻¹.
    • The ether (C-O-C) stretch in the tetrahydropyran ring appears at 1120–1150 cm⁻¹.

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to confirm stereochemistry and substituent effects .

Advanced: How can reaction conditions be optimized to improve yield in its synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH, H2SO4) vs. Lewis acids (e.g., BF3·OEt2) for Prins cyclization. highlights PPTS as effective for similar systems, but BF3 may enhance reaction rates at lower temperatures (40–50°C).
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) favor cyclization, while non-polar solvents (toluene) may reduce side reactions like ester hydrolysis.
  • Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization while minimizing decomposition.

Data-Driven Optimization : Employ a Design of Experiments (DoE) approach to vary catalyst loading (5–20 mol%), temperature (50–100°C), and solvent ratios. Analyze yield vs. purity trade-offs via HPLC .

Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

Q. Methodological Answer :

  • Case Study : If NMR shows unexpected splitting (e.g., doublets instead of singlets for methyl groups), consider dynamic effects (ring puckering) or diastereomer formation .
    • VT-NMR : Perform variable-temperature NMR (e.g., –40°C to 80°C) to freeze ring conformations and clarify splitting patterns.
    • X-ray Crystallography : Resolve absolute configuration ambiguities, especially if chiral centers are present (e.g., ’s (S)-configuration).
  • Contradictory Mass Spectra : If [M+H]+ peaks deviate from theoretical values, check for in-source fragmentation (e.g., loss of CO2 from the ester group) or adduct formation (Na+, K+).

Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS (HRMS) to confirm molecular connectivity .

Advanced: What role does this compound play in asymmetric synthesis?

Methodological Answer :
this compound serves as a chiral building block for:

  • Natural Product Synthesis : Its rigid tetrahydropyran scaffold mimics stereochemical motifs in macrolides or terpenes. For example, derivatives like those in are intermediates for tetrahydronaphthalenyl alcohols.
  • Catalytic Applications : The ester group can act as a directing group in transition-metal-catalyzed C–H activation (e.g., Pd-mediated cross-couplings).
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze the ester enantioselectively, yielding chiral acids for further functionalization.

Case Study : In , methyl lithium reacts with esters to form ketones. Applying this to the target compound could generate α-methyl ketones for use in asymmetric aldol reactions .

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